molecular formula C25H22N2O2 B2903327 (Z)-2-Cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide CAS No. 444173-30-2

(Z)-2-Cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide

Numéro de catalogue B2903327
Numéro CAS: 444173-30-2
Poids moléculaire: 382.463
Clé InChI: GRCYRJOWIFIGBP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(Z)-2-Cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mécanisme D'action

(Z)-2-Cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide is a selective inhibitor of Bruton's tyrosine kinase (BTK), which is a key component of the B-cell receptor signaling pathway. BTK plays a critical role in the survival and proliferation of B-cells, which are often overactive in cancer. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has been well-tolerated and has shown a dose-dependent anti-tumor effect. This compound has also been found to modulate the immune system, leading to an increase in the number and activity of T-cells and natural killer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of (Z)-2-Cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide is its selectivity for BTK, which reduces the risk of off-target effects. This compound has also been shown to have a synergistic effect with other anti-cancer drugs, which may enhance its efficacy. However, this compound is still in the early stages of clinical development, and its safety and efficacy in humans are not yet fully established.

Orientations Futures

There are several potential future directions for the development of (Z)-2-Cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide. One area of research is the identification of biomarkers that can predict response to this compound. Another direction is the investigation of this compound in combination with other anti-cancer drugs or immunotherapies. Additionally, the development of this compound analogs with improved pharmacokinetic properties may enhance its clinical utility.
Conclusion:
This compound is a promising small molecule inhibitor with anti-cancer properties. Its selectivity for BTK and immunomodulatory effects make it an attractive candidate for the treatment of various types of cancer. Further research is needed to fully establish its safety and efficacy in humans and to identify the optimal dosing and treatment regimens.

Méthodes De Synthèse

The synthesis of (Z)-2-Cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide involves the reaction of (Z)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enamide and 2,6-dimethylphenyl isocyanate in the presence of a base. The reaction is carried out under mild conditions and yields this compound in good purity.

Applications De Recherche Scientifique

(Z)-2-Cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including B-cell malignancies, multiple myeloma, and solid tumors. This compound has also been found to enhance the activity of other anti-cancer drugs, such as rituximab and bortezomib. In addition, this compound has been shown to have immunomodulatory effects, which may contribute to its anti-cancer activity.

Propriétés

IUPAC Name

(Z)-2-cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-18-7-6-8-19(2)24(18)27-25(28)22(16-26)15-20-11-13-23(14-12-20)29-17-21-9-4-3-5-10-21/h3-15H,17H2,1-2H3,(H,27,28)/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCYRJOWIFIGBP-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.